molecular formula C10H4BrClF3N B2767502 8-Bromo-4-chloro-5-(trifluoromethyl)quinoline CAS No. 1065093-18-6

8-Bromo-4-chloro-5-(trifluoromethyl)quinoline

Cat. No.: B2767502
CAS No.: 1065093-18-6
M. Wt: 310.5
InChI Key: LOZNVTOQZODHLS-UHFFFAOYSA-N
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Description

8-Bromo-4-chloro-5-(trifluoromethyl)quinoline: is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to the quinoline ring. The molecular formula of this compound is C10H4BrClF3N, and it has a molecular weight of 310.5 g/mol . The incorporation of halogen and trifluoromethyl groups into the quinoline structure enhances its chemical reactivity and biological activity, making it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-4-chloro-5-(trifluoromethyl)quinoline typically involves the halogenation of quinoline derivatives. One common method is the bromination and chlorination of 5-(trifluoromethyl)quinoline. The reaction conditions often include the use of bromine and chlorine sources, such as bromine (Br2) and chlorine gas (Cl2), in the presence of a catalyst or under UV light to facilitate the halogenation process .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions using continuous flow reactors to ensure efficient and controlled synthesis. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures the high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-4-chloro-5-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or thiourea in polar solvents.

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Cross-Coupling: Palladium catalysts (Pd) and boronic acids or esters.

Major Products:

Mechanism of Action

The mechanism of action of 8-Bromo-4-chloro-5-(trifluoromethyl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen and trifluoromethyl groups enhance its binding affinity and specificity towards these targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of essential biochemical pathways .

Comparison with Similar Compounds

Comparison: 8-Bromo-4-chloro-5-(trifluoromethyl)quinoline is unique due to the presence of both bromine and chlorine atoms along with the trifluoromethyl group. This combination of substituents enhances its chemical reactivity and biological activity compared to similar compounds that may lack one or more of these functional groups .

Properties

IUPAC Name

8-bromo-4-chloro-5-(trifluoromethyl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4BrClF3N/c11-6-2-1-5(10(13,14)15)8-7(12)3-4-16-9(6)8/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOZNVTOQZODHLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1C(F)(F)F)C(=CC=N2)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4BrClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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